2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridine ring connected via a sulfanylpropyl chain
Properties
IUPAC Name |
2-(3-pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-12-6-1-2-7-13(12)16(20)18(15)10-5-11-21-14-8-3-4-9-17-14/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKEKKGTHDNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pyridin-2-ylsulfanylpropyl group .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to isoindole derivatives exhibit promising anticancer properties. For instance, derivatives that include pyridine rings have shown potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape mechanisms. The structure–activity relationship suggests that modifications can enhance their inhibitory potency against IDO1 .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that similar compounds with pyridine and isoindole structures demonstrate significant antibacterial and antifungal activities. Such properties could be harnessed for developing new antibiotics or antifungal agents .
Neuroprotective Effects
There is emerging evidence that compounds like 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione may possess neuroprotective effects. Studies have suggested that related derivatives can act on neurotropic pathways, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: IDO1 Inhibition
A study focusing on the inhibition of IDO1 by isoindole derivatives highlighted the potential of these compounds in cancer immunotherapy. The synthesized derivatives were tested in vitro against various cancer cell lines, showing moderate to strong inhibition of IDO1 activity. This suggests a pathway for developing new cancer treatments that enhance immune response against tumors .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized a series of pyridine-based compounds and tested their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that certain modifications to the pyridine ring significantly increased antimicrobial activity, supporting further exploration of these structures for agricultural applications .
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in reactivity and applications.
Indole derivatives: Indole-based compounds exhibit diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione scaffold and the pyridin-2-ylsulfanylpropyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione , with the CAS number 443120-58-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Basic Information
- Molecular Formula : C16H14N2O2S
- Molecular Weight : 298.36 g/mol
- CAS Number : 443120-58-9
Structure
The compound features a unique structure combining a pyridine ring with a sulfanyl group and an isoindole moiety. This structural complexity is believed to contribute to its biological activities.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The presence of the pyridine and sulfanyl groups may enhance antimicrobial efficacy.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published by Chen et al. (2011), the compound demonstrated significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that the compound exhibited inhibitory effects on Gram-positive bacteria. This suggests a potential application in developing new antibacterial agents.
Synthesis
The synthesis of This compound involves a multi-step reaction starting from appropriate pyridine derivatives. The general procedure includes:
- Reacting mercaptan substituents with N-(3-bromopropyl)phthalimide in DMF.
- Utilizing potassium carbonate as a base under inert conditions at elevated temperatures.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Mercaptan, N-(3-bromopropyl)phthalimide | DMF, K2CO3, 90°C, 6 hours |
| 2 | Methylene chloride for purification | Evaporate DMF under vacuum |
Q & A
Basic: What are the recommended synthetic routes for 2-[3-(pyridin-2-ylsulfanyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound likely involves coupling a pyridinylthiol-propyl moiety with an isoindole-dione core. Key steps include:
- Nucleophilic substitution or thiol-ene reactions to introduce the pyridinylsulfanyl group.
- Statistical experimental design (e.g., factorial or response surface methodologies) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical variables .
- Quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, enabling targeted optimization of activation energies .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regioselectivity of the pyridinylsulfanyl substitution and isoindole-dione backbone integrity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity. Gradient elution using C18 columns and acetonitrile/water mixtures is recommended.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and detect byproducts.
- Cross-validation of data using multiple techniques (e.g., HPLC-MS coupling) ensures robustness .
Advanced: How can computational modeling and machine learning be integrated to predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Reactivity Prediction: Use quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction mechanisms, such as sulfur-mediated bond formation or degradation pathways under oxidative conditions. Transition state analysis identifies kinetic bottlenecks .
- Stability Screening: Molecular dynamics (MD) simulations predict conformational stability in solvents (e.g., aqueous vs. organic) and thermal degradation thresholds.
- Machine Learning (ML): Train ML models on existing reaction datasets (e.g., activation energies, yields) to predict optimal solvents, catalysts, or temperatures. Feature engineering should include electronic (HOMO/LUMO) and steric parameters .
Advanced: What strategies address discrepancies between computational predictions and experimental results in the synthesis of this compound?
Methodological Answer:
- Feedback Loop Integration: Refine computational models using experimental data (e.g., correcting DFT functional errors with observed reaction yields) .
- Comparative Analysis: Systematically compare predicted vs. observed intermediates (via in-situ FTIR or LC-MS) to identify unaccounted side reactions .
- Sensitivity Testing: Vary input parameters (e.g., solvent dielectric constant in simulations) to match experimental outcomes. Iterative refinement narrows computational-experimental gaps .
Advanced: How to design experiments to explore the compound's polymorphic forms and their impact on bioactivity?
Methodological Answer:
- Polymorph Screening: Use solvent evaporation, slurry conversion, or cooling crystallization under controlled conditions. Monitor crystallization kinetics with in-situ Raman spectroscopy .
- Structural Characterization: Single-crystal X-ray diffraction (SCXRD) or powder XRD to resolve polymorphic lattices. Pair with differential scanning calorimetry (DSC) to assess thermal stability.
- Bioactivity Correlation: Test polymorphs in vitro (e.g., solubility, membrane permeability) and link crystallographic data (e.g., packing density) to bioactivity trends. MD simulations model polymorph-ligand interactions .
Advanced: How can heterogeneous catalysis be applied to improve the scalability of this compound's synthesis?
Methodological Answer:
- Catalyst Selection: Screen immobilized metal catalysts (e.g., Pd/C, Ru/Al2O3) for sulfur-mediated coupling steps. Assess recyclability and leaching via ICP-MS .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use microfluidic platforms for rapid parameter optimization .
- Process Analytical Technology (PAT): Integrate inline spectroscopy (e.g., NIR) for real-time monitoring of reaction progress and catalyst deactivation .
Key Considerations for Methodological Rigor
- Data Contradictions: Address outliers by repeating experiments under controlled conditions and validating instrumentation calibration.
- Ethical Data Use: Ensure reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Safety Protocols: Follow institutional chemical hygiene plans for handling reactive intermediates (e.g., thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
